molecular formula C17H12ClNO2 B068954 7-methoxy-2-phenyl-quinoline-4-carbonyl Chloride CAS No. 174636-64-7

7-methoxy-2-phenyl-quinoline-4-carbonyl Chloride

Cat. No. B068954
M. Wt: 297.7 g/mol
InChI Key: VQPZXHKKSOVFCH-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . In terms of structure, it has a double-ring structure containing a benzene ring fused with a pyridine ring .


Synthesis Analysis

There are several methods for the synthesis of quinoline derivatives. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .


Molecular Structure Analysis

Quinoline is characterized by a double-ring structure that contains a benzene ring fused to a pyridine ring . The molecular formula of quinoline is C9H7N .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For instance, quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Therefore, the development of new synthetic methods and the exploration of their biological activities are promising directions for future research.

properties

IUPAC Name

7-methoxy-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-21-12-7-8-13-14(17(18)20)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPZXHKKSOVFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-2-phenyl-quinoline-4-carbonyl Chloride

Synthesis routes and methods

Procedure details

2.8 ml (32.3 mmol) of oxalyl chloride were dissolved in 60 ml of CH2Cl2. The solution was cooled at −10° C. and 6 g (19.0 mmol) of 7-methoxy-2-phenylquinoline-4-carboxylic acid were added portionwise. The reaction mixture was left overnight at room temperature and then evaporated to dryness to yield 7 g of the title compound, used without further purification.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

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